

# Experimental data comparing Candesartan and Captopril in COVID-19 models

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# Experimental Showdown: Candesartan vs. Captopril in COVID-19 Models

A Comparative Guide for Researchers and Drug Development Professionals

The COVID-19 pandemic spurred intensive investigation into the renin-angiotensin system (RAS), a critical regulator of blood pressure and inflammation, due to its central role in the viral entry mechanism. The angiotensin-converting enzyme 2 (ACE2) serves as the primary receptor for SARS-CoV-2, and its modulation by common antihypertensive drugs like Angiotensin II Receptor Blockers (ARBs) and Angiotensin-Converting Enzyme (ACE) inhibitors has been a subject of intense scientific scrutiny. This guide provides a comparative analysis of two key drugs, the ARB Candesartan and the ACE inhibitor Captopril, based on experimental data from in vivo and in vitro COVID-19 models.

## At a Glance: Key Experimental Findings

Experimental studies, primarily in rodent models and human lung cell cultures, have revealed that both Candesartan and Captopril can modulate the RAS in a manner potentially beneficial for COVID-19 outcomes.[1][2][3] Contrary to initial concerns that these drugs might increase susceptibility to infection by upregulating ACE2, the evidence suggests a more complex and protective role.[2][3][4] Both drugs have been shown to increase the expression of ACE2 and other components of the anti-inflammatory RAS axis, while simultaneously inhibiting mechanisms that facilitate viral entry.[2][4][5]



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from comparative studies on Candesartan and Captopril in relevant experimental models.

Table 1: Effects on RAS Components in Rat Lung Tissue

Parameter	Animal Model	Treatment	Outcome	Reference
ACE2 mRNA Expression	Young Adult Rats	Candesartan	Upregulated	[2][3]
Captopril	Upregulated	[2][3]		
Aged & Metabolic Syndrome Rats	Candesartan	Upregulated	[1][2][3]	
Captopril	Upregulated	[1][2][3]		_
AT2 Receptor Expression	Young Adult Rats	Candesartan	Upregulated	[2][3]
Captopril	No Significant Change	[2][3]		
Mas Receptor Expression	Young Adult Rats	Candesartan	Upregulated	[2][3]
Captopril	Upregulated	[2][3]		
AT1 Receptor Expression	Aged & Metabolic Syndrome Rats	Candesartan	Decreased	[1]
Captopril	Decreased	[1]		

Table 2: In Vitro Effects on Human Alveolar Epithelial Cells (A549)



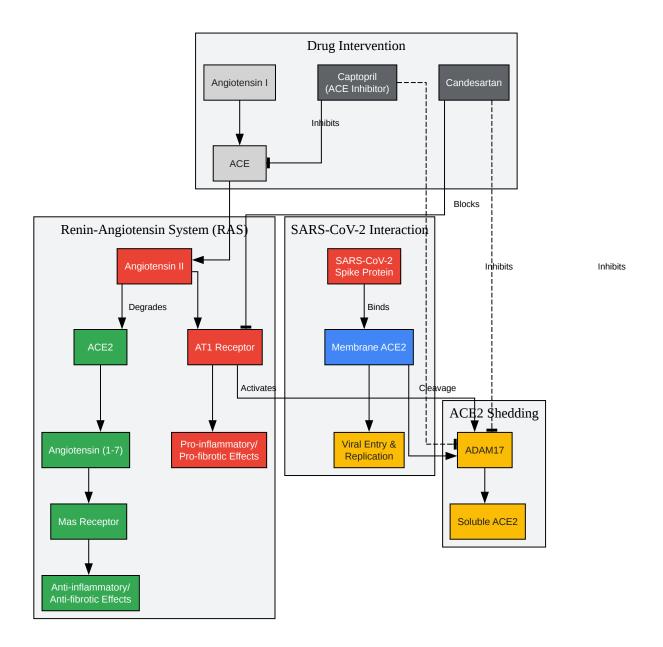
Parameter	Condition	Treatment	Outcome	Reference
ACE2 mRNA Expression	Baseline	Candesartan (1μΜ)	Upregulated	[2][4]
Captopril (50ng/ml)	Upregulated	[2][4]		
Spike Protein Internalization	Spike Protein- Treated Cells	Pre-treatment with Candesartan	Inhibited	[2][4]
Pre-treatment with Captopril	Inhibited	[2][4]		
Soluble ACE2 in Medium	Spike Protein- Treated Cells	Pre-treatment with Candesartan	Inhibited Increase	[2][5]
Pre-treatment with Captopril	Inhibited Increase	[2][5]		
ADAM17 Activity	Spike Protein- Treated Cells	Pre-treatment with Candesartan	Inhibited Increase	[2][3][4]
Pre-treatment with Captopril	Inhibited Increase	[2][3][4]		
Pro-inflammatory Cytokine Release (IL-6, TNF-α, CCL2)	Spike Protein- Treated Cells	Pre-treatment with Candesartan	Decreased	[1][2]
Pre-treatment with Captopril	Decreased	[1][2]		

## **Signaling Pathways and Drug Mechanisms**

The protective effects of Candesartan and Captopril in COVID-19 models are multifaceted. They not only bolster the anti-inflammatory arm of the RAS but also interfere with viral entry



processes.



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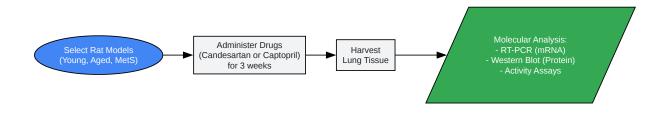
Caption: RAS pathways and drug targets in COVID-19.

## **Experimental Protocols**

The findings summarized above are based on rigorous experimental designs, both in vivo and in vitro.

#### In Vivo Rat Models

- Animal Models: The studies utilized young adult rats, aged rats, and rats with metabolic syndrome to represent populations vulnerable to severe COVID-19.[2][4]
- Drug Administration: Candesartan or Captopril was administered to the rats for a period of three weeks.[5]
- Tissue Analysis: Following the treatment period, lung tissue was harvested for analysis.[2][4]
- Molecular Analysis: Real-time polymerase chain reaction (RT-PCR) was used to quantify the mRNA expression levels of ACE2, AT1, AT2, and Mas receptors. Western blot analysis confirmed protein expression levels. ACE2 enzymatic activity in lung homogenates was also measured.[2]



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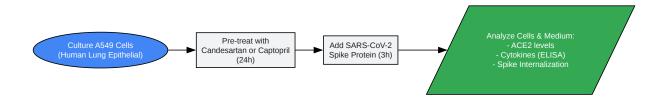
Caption: In vivo experimental workflow.

In Vitro Human Cell Culture Model

Cell Line: Human alveolar type-II pneumocyte A549 cell line was used.[2][4]



- Cell Culture: Cells were cultured to maximal confluence to achieve high levels of ACE2 expression.[4]
- Pre-treatment: Cultures were pre-treated with Candesartan (1μM) or Captopril (50ng/ml) for 24 hours.[4]
- Spike Protein Exposure: SARS-CoV-2 Spike RBD-Fc protein (1 μg/ml) was added to the cells for 3 hours.[4]
- Analysis:
  - Cellular lysates were analyzed for membrane-bound and intracellular ACE2.
  - The culture medium was analyzed for soluble ACE2 and pro-inflammatory cytokines (IL-6, TNF-α, CCL2) using ELISA.[2][4]
  - Spike protein internalization and ADAM17 activity were also quantified.[2][4]



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Caption: In vitro experimental workflow.

### Conclusion

The experimental evidence from COVID-19 models suggests that both Candesartan and Captopril exert potentially beneficial effects. They appear to shift the balance of the reninangiotensin system towards its anti-inflammatory axis and, crucially, inhibit key processes involved in viral entry, such as spike protein internalization and ACE2 shedding mediated by ADAM17.[2][3][4] While both drugs show promise, Candesartan, as an ARB, directly blocks the pro-inflammatory AT1 receptor, which may offer a more targeted approach in mitigating the



inflammatory cascade associated with severe COVID-19.[1] These preclinical findings provide a strong rationale for the continued clinical investigation of these widely used and affordable drugs in the context of COVID-19 and future coronavirus-related illnesses.

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